2-Methyl-2-buten-1-ol (CAS 497-02-9), commonly known as tiglyl alcohol, is a branched, primary allylic alcohol featuring an (E)-configured trisubstituted double bond. As a highly reactive C5 building block, it is primarily procured for the synthesis of tiglate esters, functionalized terpenes, and complex active pharmaceutical ingredients (APIs). Its allylic hydroxyl group facilitates rapid esterification, oxidation, and inner-sphere metal coordination during catalytic processes. With a boiling point of approximately 137 °C and a density of 0.844 g/cm³, this compound offers a specific volatility profile that is critical for precision distillation and formulation in the flavor, fragrance, and fine chemical industries[1].
Substituting 2-methyl-2-buten-1-ol with its structural isomers, such as prenol (3-methyl-2-buten-1-ol) or isoprenol (3-methyl-3-buten-1-ol), fundamentally alters the carbon skeleton of downstream derivatives, yielding senecioate or isoprenyl compounds rather than the targeted tiglates [1]. These structural deviations drastically shift the organoleptic properties and biological activities of the final products. Furthermore, substitution with the (Z)-isomer (angelic alcohol) produces angelate esters, which are thermodynamically less stable and highly susceptible to acid-catalyzed isomerization into the (E)-form. This stereochemical instability complicates downstream purification and significantly degrades the isomeric purity of the final formulation, making the exact (E)-isomer strictly necessary for reliable, high-yield tiglate production [2].
When synthesizing C5-branched esters, the stereochemistry of the starting alcohol dictates the thermodynamic stability of the product. 2-Methyl-2-buten-1-ol (the (E)-isomer) directly yields tiglate esters, which represent the thermodynamically favored configuration. In contrast, utilizing the (Z)-isomer (angelic alcohol) generates angelate esters, which suffer from steric strain and readily isomerize to the (E)-configuration under standard acidic or thermal processing conditions, leading to mixed-isomer products[1].
| Evidence Dimension | Stereochemical stability of resulting esters |
| Target Compound Data | Yields >99% stable (E)-tiglate esters without spontaneous isomerization |
| Comparator Or Baseline | Angelic alcohol ((Z)-isomer) yields angelate esters prone to thermodynamic isomerization |
| Quantified Difference | Eliminates post-synthetic stereochemical correction steps and yield losses |
| Conditions | Standard acid-catalyzed esterification and thermal processing |
Procuring the exact (E)-isomer guarantees high-purity tiglate synthesis and prevents yield losses associated with unwanted stereochemical rearrangement during scale-up.
The allylic hydroxyl group of 2-methyl-2-buten-1-ol enables highly efficient inner-sphere coordination with titanium-based catalysts (e.g., Ti-silicalite TS-1 models) during hydrogen peroxide epoxidation. Computational and kinetic studies demonstrate that this coordination lowers the overall free-energy barrier for the rate-determining electrophilic oxygen transfer to 23.0 kcal/mol. Non-functionalized alkenes, which must proceed via an outer-sphere mechanism, face an activation barrier approximately 4 kcal/mol higher, resulting in significantly lower conversion rates [1].
| Evidence Dimension | Epoxidation free-energy barrier (ΔG‡) |
| Target Compound Data | 23.0 kcal/mol (via inner-sphere O-transfer) |
| Comparator Or Baseline | ~27.0 kcal/mol for non-functionalized alkenes (outer-sphere O-transfer) |
| Quantified Difference | ~4.0 kcal/mol reduction in activation energy |
| Conditions | H2O2 epoxidation using Ti-substituted polyoxometalate / TS-1 catalyst models |
This lower activation barrier allows for milder reaction conditions, higher throughput, and improved selectivity in industrial epoxidation workflows.
In industrial solvent recovery and fractional distillation, the precise boiling point of the C5 alcohol dictates the thermal processing parameters. 2-Methyl-2-buten-1-ol exhibits a boiling point of approximately 137 °C at atmospheric pressure. This distinguishes it from its close structural isomers, such as isoprenol (3-methyl-3-buten-1-ol), which boils at 130 °C, and prenol (3-methyl-2-buten-1-ol), which boils at 140 °C[1].
| Evidence Dimension | Atmospheric Boiling Point |
| Target Compound Data | ~137 °C |
| Comparator Or Baseline | Isoprenol (~130 °C) and Prenol (~140 °C) |
| Quantified Difference | 7 °C higher than isoprenol; 3 °C lower than prenol |
| Conditions | Atmospheric pressure (760 mmHg) |
Accurate thermal profiling prevents product loss during fractional distillation and ensures complete solvent removal in formulation workflows.
Directly leveraging its (E)-stereochemistry, this compound is the optimal precursor for manufacturing methyl, ethyl, and geranyl tiglates. Using this specific isomer avoids the thermodynamic instability and isomerization issues associated with angelic alcohol, ensuring high-purity outputs for flavor and fragrance formulations[1].
Due to its favorable 23.0 kcal/mol activation barrier and inner-sphere coordination capabilities, 2-methyl-2-buten-1-ol serves as an excellent substrate for testing and scaling titanium-catalyzed epoxidation processes to produce specialty diols under mild conditions [2].
Its distinct boiling point of 137 °C allows it to be efficiently isolated or utilized as a specific volatility marker in complex terpene and allylic alcohol distillation workflows, avoiding overlap with isoprenol and ensuring accurate thermal processing [3].
Flammable;Irritant